[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride TG 100801 is the prodrug of TG 100572 (HY-10184), TG 100572 is a multi-targeted kinase inhibitor that inhibit select growth factor receptor tyrosine kinases and Src familt kinases with IC50 values of 2/7/2/1/0.5 nM or VEGFR1/VEGFR2/FGFR1/Src/Fyn kianse respectively.IC50 value:Target: Src familt kinase; VEGFRTG 100801 is currently in a clinical trial as a first in class, VEGFr2 targeting, topically applied compound for the treatment of AMD. The formation of new blood vessels (angiogenesis), blood vessel leakage, and inflammation contribute to the progression of the eye disease, age-related macular degeneration (AMD), which is the leading cause of irreversible, severe loss of vision in people 55 years of age and older in the developed world. TG100801 is a new drug that inhibits ocular angiogenesis, vascular leak, and inflammation in laboratory studies, and may have great utility in the treatment of diseases such as AMD.
Brand Name: Vulcanchem
CAS No.: 1018069-81-2
VCID: VC0001468
InChI: InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H
SMILES: CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl
Molecular Formula: C33H31Cl2N5O3
Molecular Weight: 616.5 g/mol

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride

CAS No.: 1018069-81-2

Cat. No.: VC0001468

Molecular Formula: C33H31Cl2N5O3

Molecular Weight: 616.5 g/mol

* For research use only. Not for human or veterinary use.

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride - 1018069-81-2

CAS No. 1018069-81-2
Molecular Formula C33H31Cl2N5O3
Molecular Weight 616.5 g/mol
IUPAC Name [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Standard InChI InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H
Standard InChI Key VLWKPMDUDFMWBO-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl
Canonical SMILES CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The IUPAC name of the compound reflects its complex heterocyclic architecture: [4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride. Its molecular formula is C33H31Cl2N5O3, with a molecular weight of 616.5 g/mol. The structure integrates a benzotriazine core substituted with methyl, chloro, and anilino groups, coupled to a benzoate ester and a pyrrolidine-containing ethoxy side chain. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility .

Physicochemical Characteristics

Key physicochemical properties include:

  • Solubility: Freely soluble in dimethyl sulfoxide (DMSO) at 5 mg/mL (8.11 mM) .

  • Storage: Stable at -20°C for one month or -80°C for six months in anhydrous form .

  • Spectral Data: The InChI string (InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(...)) provides a unique identifier for computational modeling.

Pharmacological Profile

Mechanism of Action

TG 100801 serves as a prodrug, undergoing esterase-mediated hydrolysis in ocular tissues to release TG 100572. The active metabolite inhibits kinase activity with nanomolar potency:

Kinase TargetIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src0.4
Lyn0.1

This multi-targeted action disrupts VEGF-induced ERK phosphorylation and endothelial cell proliferation (IC50 = 610 ± 72 nM in hRMVEC cells) .

Ocular Pharmacokinetics

Topical administration in animal models achieves rapid ocular absorption:

  • Peak Concentration (Cmax): 23.4 µM of TG 100572 in choroid/sclera within 30 minutes .

  • Retinal Penetration: Limited distribution to retinal tissues (<5% of choroidal levels) .

  • Half-Life: Short ocular elimination (t1/2 < 2 hours), necessitating thrice-daily dosing .

Notably, systemic exposure remains undetectable in plasma, minimizing off-target effects .

Preclinical Development and Efficacy

Choroidal Neovascularization Models

In murine laser-induced CNV, topical TG 100801 (0.3–1% solution) reduced lesion area by 40–60% versus controls. Optical coherence tomography confirmed decreased retinal thickening and fluorescein leakage, correlating with inhibited vascular permeability .

Retinal Vein Occlusion

Rat models of venous thrombosis demonstrated dose-dependent suppression of edema following five topical doses over three days. Histopathology revealed attenuated vascular congestion and inflammatory infiltration .

Synthesis and Prodrug Optimization

Chemical Synthesis

Palanki et al. (2008) detailed the synthesis via esterification of TG 100572’s phenolic moiety with benzoyl chloride. The prodrug design balanced stability (shelf-life >12 months at 25°C) with rapid hydrolysis in esterase-rich ocular tissues .

Formulation Challenges

Despite high in vitro potency, achieving therapeutic retinal concentrations remains challenging due to rapid clearance. Strategies like nanoparticle encapsulation or sustained-release matrices are under investigation to prolong ocular residence .

Clinical Implications and Future Directions

Age-Related Macular Degeneration

TG 100801’s ability to suppress CNV without systemic toxicity positions it as an alternative to intravitreal anti-VEGF agents. Phase I trials confirmed tolerability, though efficacy in humans awaits validation .

Diabetic Retinopathy

Preclinical reductions in retinal edema suggest potential for diabetic macular edema. Combining kinase inhibition with anti-inflammatory agents could enhance efficacy in multifactorial pathologies .

Therapeutic Limitations

Low retinal bioavailability and frequent dosing requirements necessitate improved formulations. Hybrid prodrugs with enhanced lipophilicity or efflux pump evasion are in development .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator